molecular formula C7H11ClN2O B13664051 (2-(Aminomethyl)pyridin-3-yl)methanol hydrochloride

(2-(Aminomethyl)pyridin-3-yl)methanol hydrochloride

Cat. No.: B13664051
M. Wt: 174.63 g/mol
InChI Key: YKAVPWVPYHMFRY-UHFFFAOYSA-N
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Description

(2-(Aminomethyl)pyridin-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C7H12Cl2N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Aminomethyl)pyridin-3-yl)methanol hydrochloride typically involves the reaction of 2-chloronicotinic acid with methylamine hydrochloride, potassium carbonate, and cuprous bromide in a dimethylformamide (DMF) solvent at 100°C. This reaction produces 2-methylamino-3-pyridinecarboxylic acid, which is then reduced with lithium aluminium hydride to obtain the target product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-(Aminomethyl)pyridin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, acetic anhydride for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like DMF or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

(2-(Aminomethyl)pyridin-3-yl)methanol hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of (2-(Aminomethyl)pyridin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Aminomethyl)pyridin-3-yl)methanol hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

[2-(aminomethyl)pyridin-3-yl]methanol;hydrochloride

InChI

InChI=1S/C7H10N2O.ClH/c8-4-7-6(5-10)2-1-3-9-7;/h1-3,10H,4-5,8H2;1H

InChI Key

YKAVPWVPYHMFRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CN)CO.Cl

Origin of Product

United States

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